

An In-depth Technical Guide to Decanoyl Chloride

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Compound of Interest		
Compound Name:	Decanoyl chloride	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **decanoyl chloride**, a versatile reagent in organic synthesis. This document outlines its chemical properties, common synonyms, and detailed experimental protocols for its application in forming esters and amides, crucial reactions in drug development and materials science.

Chemical Identity and Synonyms

Decanoyl chloride is an acyl chloride derived from decanoic acid.[1] It is a colorless to pale yellow liquid with a pungent odor.[1][2] Due to its reactivity, it is a valuable acylating agent for introducing the decanoyl group into various molecules.[1]

Common synonyms for **decanoyl chloride** include:

- Caprinoyl chloride[3]
- n-Decanoyl chloride
- Capric acid chloride
- Capric chloride
- Decanoic acid chloride



Physicochemical Data

A summary of the key quantitative data for **decanoyl chloride** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Chemical Formula	C10H19ClO	
Molecular Weight	190.71 g/mol	
CAS Number	112-13-0	
Boiling Point	94-96 °C at 5 mmHg	
Melting Point	Not available	
Density	0.919 g/mL at 25 °C	
Refractive Index	n20/D 1.441	_
Solubility	Reacts with water	-

Key Experimental Protocols

Decanoyl chloride is a key reagent in a variety of acylation reactions. Below are detailed methodologies for two common applications: the synthesis of a decanoate ester and a decanamide.

Synthesis of Methyl O-Decanoyl-R-mandelate (Esterification)

This protocol details the esterification of methyl R-mandelate using **decanoyl chloride**.

Materials:

- Decanoic acid
- · Oxalyl chloride
- N,N-Dimethylformamide (DMF)



- Dichloromethane (CH₂Cl₂)
- Methyl R-2-hydroxyphenylacetate
- Triethylamine (Et₃N)
- 4-Dimethylaminopyridine (DMAP)
- Aqueous citric acid
- Brine
- Magnesium sulfate (MgSO₄)

Procedure:

- Preparation of **Decanoyl Chloride**: In a suitable reaction vessel, treat decanoic acid (1.0 eq) with oxalyl chloride (2.0 eq) and a catalytic amount of DMF in dichloromethane.
- Reaction Setup: In a separate flask, stir a solution of methyl R-2-hydroxyphenylacetate (1.0 eq), triethylamine (2.0 eq), and a catalytic amount of 4-dimethylaminopyridine in dichloromethane under a nitrogen atmosphere.
- Acylation: Add the freshly prepared decanoyl chloride solution to the stirred solution from step 2.
- Reaction Monitoring: Allow the reaction to proceed for 16 hours.
- Workup: Quench the reaction and wash the organic layer sequentially with aqueous citric acid and brine.
- Purification: Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

Synthesis of N-Pentyl-decanamide (Amidation)

This protocol describes the synthesis of a secondary amide via the reaction of **decanoyl chloride** with a primary amine.



Materials:

- Decanoyl chloride
- Pentylamine
- Triethylamine or Pyridine
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- · Anhydrous magnesium sulfate or sodium sulfate

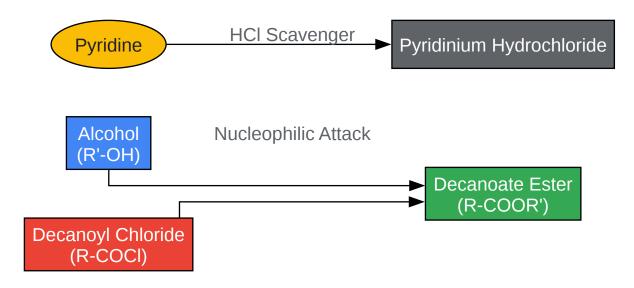
Procedure:

- Reaction Setup: In a reaction vessel, dissolve pentylamine (1.0 eq) and triethylamine (or pyridine) in anhydrous dichloromethane.
- Acylation: Slowly add a solution of decanoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred amine solution. A precipitate of triethylamine hydrochloride may form.
- Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
- Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-pentyl-decanamide.



Visualizing Chemical Transformations and Workflows

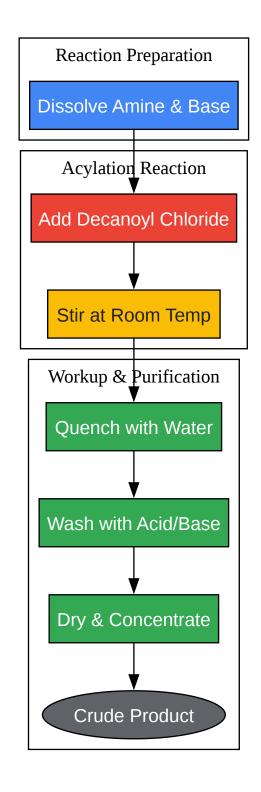
The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving acylation and a typical experimental workflow for amide synthesis.



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Caption: General Esterification Reaction using **Decanoyl Chloride**.





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Caption: Experimental Workflow for N-Pentyl-decanamide Synthesis.



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References

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